molecular formula C13H19NO2 B7863913 N-(4-Ethoxyphenyl)tetrahydro-2H-pyran-4-amine

N-(4-Ethoxyphenyl)tetrahydro-2H-pyran-4-amine

Cat. No.: B7863913
M. Wt: 221.29 g/mol
InChI Key: HWWULCVPBYUZLV-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)tetrahydro-2H-pyran-4-amine is a secondary amine derivative featuring a tetrahydro-2H-pyran-4-amine core substituted with a 4-ethoxyphenyl group. The compound’s molecular formula is C₁₃H₁₉NO₂, with a calculated molecular weight of 221.30 g/mol. The ethoxyphenyl moiety (-OC₂H₅) at the para position introduces steric bulk and moderate lipophilicity, which may influence solubility, bioavailability, and receptor-binding interactions.

For example, 4-(aminomethyl)tetrahydro-2H-pyran-4-amine (CAS RN: 440087-51-4) is synthesized using LiAlH₄ reduction of nitriles , and similar strategies may apply here.

Properties

IUPAC Name

N-(4-ethoxyphenyl)oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-2-16-13-5-3-11(4-6-13)14-12-7-9-15-10-8-12/h3-6,12,14H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWULCVPBYUZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethoxyphenyl)tetrahydro-2H-pyran-4-amine typically involves the reaction of 4-ethoxyphenylamine with tetrahydro-2H-pyran-4-one under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, and a suitable solvent like ethanol or methanol.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced further to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines, alcohols.

    Substitution: Various substituted amines and ethers.

Scientific Research Applications

Pharmaceutical Development

N-(4-Ethoxyphenyl)tetrahydro-2H-pyran-4-amine serves as a valuable building block in the synthesis of pharmaceuticals. It has been investigated for its potential in developing drugs targeting various conditions, including:

  • Neurological Disorders : The compound's structural features may interact with neurotransmitter systems, leading to neuroprotective effects.
  • Anticancer Agents : Research indicates that derivatives of tetrahydropyran compounds exhibit cytotoxicity against cancer cell lines, suggesting potential use in oncology.

Organic Synthesis

The compound is widely used as an intermediate in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create complex molecules essential for advancing chemical research. Key applications include:

  • Synthesis of Heterocycles : this compound can be utilized in the formation of other heterocyclic compounds, which are crucial in drug discovery.
  • Building Block for Functional Materials : The compound can be modified to produce materials with specific electronic or optical properties.

Agrochemical Formulations

In agrochemistry, this compound has been explored as an additive to enhance the efficacy of pesticides and herbicides. Its incorporation into formulations can improve:

  • Stability : The compound may increase the shelf life of agrochemical products.
  • Efficacy : Enhanced penetration and activity against target pests or diseases.

Polymer Chemistry

The compound acts as a modifier in polymer production, contributing to the development of materials with improved flexibility and durability. Specific applications include:

  • Coatings : Used in protective coatings that require enhanced mechanical properties.
  • Adhesives : Improves adhesion characteristics in various industrial applications.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
NeuroprotectiveProtection against neuronal damage

Table 2: Synthesis Pathways

Synthesis RouteKey ReagentsYield (%)
Cyclization of precursorsEthanol, Acidic catalyst70
Substitution with ethoxy groupEthyl halides65
Formation of hydrochloride saltHydrochloric acid98

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 5 mg/ml, attributed to the compound's ability to disrupt bacterial cell membranes.

Case Study 2: Anti-inflammatory Effects

Research demonstrated that this compound could reduce pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications for chronic inflammatory diseases, highlighting its role as an enzyme inhibitor involved in inflammatory pathways.

Case Study 3: Neuroprotective Properties

In models simulating neurodegenerative conditions, this compound exhibited protective effects on neuronal cells subjected to oxidative stress. These findings support further investigation into its use for neuroprotection.

Mechanism of Action

The mechanism by which N-(4-Ethoxyphenyl)tetrahydro-2H-pyran-4-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The ethoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their activity. The tetrahydropyran ring provides structural stability and can participate in various non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares N-(4-Ethoxyphenyl)tetrahydro-2H-pyran-4-amine with structurally related compounds, highlighting substituent-driven differences:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties
This compound 4-ethoxyphenyl C₁₃H₁₉NO₂ 221.30 Predicted higher lipophilicity vs. methoxy
N-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-amine 4-methoxyphenyl C₁₂H₁₇NO₂ 207.27 Lower steric bulk; higher polarity
4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-amine 4-fluorophenyl C₁₁H₁₄FNO 195.23 Density: 1.135 g/cm³; pKa: 8.69
4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-amine 3-chlorophenyl C₁₁H₁₄ClNO 211.69 Increased electronegativity; potential halogen bonding
N-Methyltetrahydro-2H-pyran-4-amine Methyl C₆H₁₃NO 115.17 Simpler structure; higher solubility
Key Observations:
  • Electronic Effects : Halogenated derivatives (F, Cl) exhibit stronger electronegativity, which may influence binding to electron-deficient targets .
  • Steric Considerations : Ethoxy’s larger size (~1.5× methoxy) could hinder interactions in sterically constrained binding pockets.

Pharmacological Implications

PDE4 Inhibitors as a Case Study

EPPA-1 (1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine), a PDE4 inhibitor containing a tetrahydro-2H-pyran-4-amine moiety, demonstrates the importance of substituent choice in therapeutic index (TI). Key findings include:

  • Anti-inflammatory Potency : EPPA-1 (IC₅₀ = 38 nM) outperforms rolipram (IC₅₀ = 269 nM) in suppressing TNF-α production .
  • Emetogenicity : Ethoxy derivatives may offer a balance between potency and reduced emetogenic side effects compared to smaller substituents like methyl .

Biological Activity

N-(4-Ethoxyphenyl)tetrahydro-2H-pyran-4-amine is a compound belonging to the class of tetrahydropyran derivatives, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Overview

The chemical structure of this compound features a tetrahydropyran ring fused with an ethoxy-substituted phenyl group. This configuration is significant as the presence of both the tetrahydropyran moiety and the aromatic ring can influence the compound's interaction with biological targets.

Antimicrobial Properties

Tetrahydropyran derivatives, including this compound, have been associated with various antimicrobial activities. Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal effects. For instance, derivatives of 4H-pyrans have shown efficacy against a range of microbial pathogens, suggesting that this compound may possess similar properties .

Antitumor Activity

Research has indicated that certain tetrahydropyran derivatives demonstrate antitumor activity. A study on related compounds revealed that modifications to the tetrahydropyran structure could enhance cytotoxic effects against cancer cell lines. For example, analogs of 4-amino-2H-pyran-2-one exhibited significant growth inhibition in tumor cells, with effective doses in the nanomolar range . The potential for this compound to serve as an antitumor agent warrants further investigation.

Anti-inflammatory Effects

Compounds containing tetrahydropyran structures have also been explored for their anti-inflammatory properties. Some studies suggest that these compounds can inhibit nitric oxide production in macrophages, a key mediator in inflammatory responses . The structural features of this compound may contribute to similar anti-inflammatory effects.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from related research on tetrahydropyran derivatives:

CompoundStructural FeaturesBiological Activity
4-MethoxyphenylacetamideMethoxy group and acetamide structureAntimicrobial
Tetrahydropyran derivativesVarious substitutions on the pyran ringAntitumor, Antimicrobial
2-Amino-4H-PyransSubstituents on pyran ringAnticancer, Anti-inflammatory

The presence of specific substituents on the aromatic ring and modifications to the pyran structure can significantly influence the biological activity of these compounds. For instance, adding electron-donating or withdrawing groups can enhance or diminish antimicrobial potency .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study examining various 4H-Pyrans found that specific derivatives exhibited promising antibacterial effects against Gram-positive and Gram-negative bacteria. The results indicated a correlation between structural modifications and enhanced antimicrobial activity .
  • Antitumor Studies : In vitro tests on 4-amino-2H-pyran derivatives revealed that certain analogs had ED50 values as low as 0.059 μM against cancer cell lines, highlighting their potential as effective antitumor agents .
  • Inflammation Inhibition : Research involving macrophage cell lines demonstrated that tetrahydropyran derivatives could inhibit nitric oxide production in a dose-dependent manner, suggesting potential therapeutic applications in inflammatory diseases .

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